1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one
Description
1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one is a heterocyclic propynone derivative featuring a 2-methylpiperidin-3-yl group attached to a prop-2-yn-1-one core.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(2-methylpiperidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-9(11)8-5-4-6-10-7(8)2/h1,7-8,10H,4-6H2,2H3 |
InChI Key |
LTCKQSKTFTXXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)C(=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 2-methylpiperidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets and pathways in biological systems. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including acting as enzyme inhibitors, receptor agonists or antagonists, and modulators of neurotransmitter systems .
Comparison with Similar Compounds
Aryl-Substituted Propynones
Examples include:
- 1-(4-Methoxyphenyl)prop-2-yn-1-one (C₁₀H₈O₂): Features a methoxy group on the phenyl ring, enhancing electron density and influencing reactivity in cycloaddition reactions .
- 1-(3-Nitrophenyl)prop-2-yn-1-one (C₉H₅NO₃): The electron-withdrawing nitro group reduces nucleophilicity, making it suitable for nitrosoarene-alkyne cycloadditions .
Heterocyclic-Substituted Propynones
Key Structural Differences
| Feature | Target Compound | Aryl Analogs | Heterocyclic Analogs |
|---|---|---|---|
| Core Structure | Prop-2-yn-1-one | Prop-2-yn-1-one | Prop-2-yn-1-one or enone |
| Substituent | 2-Methylpiperidin-3-yl | Aryl (e.g., methoxy, nitro) | Piperidine, pyrenyl |
| Basicity | Likely basic (piperidine N) | Non-basic (aryl) | Variable (piperidine N present) |
| Reactivity | Potential for nucleophilic attack | Electron-rich/poor aryl effects | Steric effects from substituents |
Physical Properties
Melting Points and Solubility
- Arylpropynones exhibit melting points between 80–124°C .
- Heterocyclic derivatives like 1-(2-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one lack reported melting points but are presumed more soluble in polar solvents due to the basic nitrogen .
- The target compound’s piperidine group likely enhances solubility in acidic aqueous media (via protonation) compared to arylpropynones.
Data Tables
Table 1. Comparative Analysis of Propynone Derivatives
Biological Activity
1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This compound belongs to a class of molecules known for their diverse therapeutic applications, including antimicrobial, anticancer, and neuropharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 175.25 g/mol. The unique structure includes a piperidine ring and an alkyne functional group, which are believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem reported that compounds within this structural class have been investigated for their ability to inhibit various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways associated with cell survival and death. For instance, it has been shown to interact with targets involved in the NF-kB signaling pathway, which plays a crucial role in cancer cell survival .
Neuropharmacological Effects
This compound is being explored for its potential effects on mood disorders and neurodegenerative diseases. Preliminary findings suggest that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are essential in mood regulation. This suggests its potential as an antidepressant or anxiolytic agent.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : It may inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
- Receptor Interaction : The compound shows affinity for neurotransmitter receptors, which may mediate its effects on mood and cognitive functions.
Study on Anticancer Activity
In a recent study published in MDPI, the anticancer effects of derivatives similar to this compound were evaluated. These derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines, with some showing IC50 values as low as 15.4 nM against specific cancer types .
Neuroprotective Effects
Another study highlighted the compound's neuroprotective effects against amyloid-beta toxicity in astrocytes. When treated with amyloid-beta aggregates, cells showed improved viability when co-treated with this compound, indicating its potential role in protecting neuronal health .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 1-(6-Methylpiperidin-3-yl)prop-2-en-1-one | Alkene instead of alkyne | Potential antidepressant properties |
| 3-(Propyl)-2-pyridone | Pyridine ring | Antimicrobial activity |
| 4-(Trifluoromethyl)piperidine | Trifluoromethyl group | Enhanced cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
